N-({5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)-N'-(4-ETHOXY-2-NITROPHENYL)THIOUREA
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Overview
Description
N-({5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)-N'-(4-ETHOXY-2-NITROPHENYL)THIOUREA is a complex organic compound that features a furan ring, a pyrazole moiety, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)-N'-(4-ETHOXY-2-NITROPHENYL)THIOUREA typically involves multiple steps:
Formation of the pyrazole moiety: This can be achieved by reacting 4-chloro-1H-pyrazole with an appropriate alkylating agent.
Introduction of the furan ring: The furan ring can be synthesized through a cyclization reaction involving a suitable precursor.
Coupling of the pyrazole and furan rings: This step involves the formation of a carbon-nitrogen bond between the pyrazole and furan rings.
Attachment of the nitrophenyl group: The nitrophenyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-({5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)-N'-(4-ETHOXY-2-NITROPHENYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative.
Scientific Research Applications
N-({5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)-N'-(4-ETHOXY-2-NITROPHENYL)THIOUREA has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Material Science: The compound’s properties make it a candidate for use in the development of new materials.
Biological Studies: It can be used as a probe to study biological processes involving pyrazole and furan derivatives.
Mechanism of Action
The mechanism of action of N-({5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)-N'-(4-ETHOXY-2-NITROPHENYL)THIOUREA involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Shares the pyrazole moiety but differs in the functional groups attached.
Indole derivatives: These compounds have a similar heterocyclic structure and are used in various biological applications.
Uniqueness
N-({5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)-N'-(4-ETHOXY-2-NITROPHENYL)THIOUREA is unique due to its combination of a furan ring, pyrazole moiety, and nitrophenyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H16ClN5O5S |
---|---|
Molecular Weight |
449.9g/mol |
IUPAC Name |
5-[(4-chloropyrazol-1-yl)methyl]-N-[(4-ethoxy-2-nitrophenyl)carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H16ClN5O5S/c1-2-28-12-3-5-14(15(7-12)24(26)27)21-18(30)22-17(25)16-6-4-13(29-16)10-23-9-11(19)8-20-23/h3-9H,2,10H2,1H3,(H2,21,22,25,30) |
InChI Key |
VYCRVXSAOPYATQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl)[N+](=O)[O-] |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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